molecular formula C9H12O2 B1293736 4-Isopropoxyphenol CAS No. 7495-77-4

4-Isopropoxyphenol

Cat. No. B1293736
CAS RN: 7495-77-4
M. Wt: 152.19 g/mol
InChI Key: QEYQMWSESURNPP-UHFFFAOYSA-N
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Description

4-Isopropoxyphenol is a chemical compound that can be synthesized through various chemical reactions. It is related to phenol compounds, which are known for their aromatic nature and ability to participate in numerous chemical processes. The compound's structure and properties allow it to be used in different synthetic applications, including the generation of polymers and as an intermediate in the production of other chemicals.

Synthesis Analysis

The synthesis of 4-isopropoxyphenol can be achieved through different methods. One approach involves the generation of a stable carbocation from bisphenol A, which can then be used to synthesize 4-isopropenyl phenol (IPP) and its derivatives . Another method includes the reaction of 4-aminophenol with other organic compounds to create electroactive phenol-based polymers . Additionally, the synthesis of various isomers of nonylphenol, which are structurally related to 4-isopropoxyphenol, has been reported, providing insights into the synthetic versatility of phenol derivatives .

Molecular Structure Analysis

The molecular structure of 4-isopropoxyphenol is characterized by the presence of an isopropoxy group attached to a phenol ring. This structure is pivotal in determining the compound's reactivity and its ability to form polymers or act as an intermediate in various chemical reactions. The structure of related compounds has been confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

4-Isopropoxyphenol and its derivatives undergo a range of chemical reactions. For instance, the reaction of 4-isopropenylphenol with dibromoalkanes has been studied, leading to the synthesis of monobromosubstituted derivatives with potential applications in corrosion inhibition and polymer modification . The reactivity of phenol derivatives also extends to the formation of prostanoid compounds, as seen in the study of F4-isoprostanes derived from the peroxidation of docosahexaenoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-isopropoxyphenol derivatives are crucial for their application in various fields. For example, the synthesis of a specific nonylphenol isomer allowed for the determination of its log K(ow) value, water solubility, vapor pressure, and Henry's Law constant, which are essential for predicting the compound's behavior in aquatic ecosystems . The electrical conductivities of synthesized monomers and polymers related to 4-isopropoxyphenol have been measured, indicating their potential use in electronic applications . Additionally, the crystallization of 4-phenoxyphenol as a porous material with channels demonstrates the diverse structural possibilities of phenol derivatives .

Scientific Research Applications

  • Environmental and Biological Impact Studies :

    • Boehme et al. (2010) synthesized a range of differently branched nonylphenol isomers, including 4-Isopropoxyphenol derivatives, for biological and environmental studies. These compounds are crucial for understanding the endocrine-disrupting behavior of nonylphenols and their degradation in the environment (Boehme et al., 2010).
    • In a study by Murata and Kang (2017), the impact of Bisphenol A (BPA; 4,4'-isopropylidenediphenol) on various cell signaling pathways, including carcinogenesis and reproductive toxicity, was reviewed. This research is significant in understanding the health risks associated with exposure to such compounds (Murata & Kang, 2017).
  • Biomedical and Therapeutic Applications :

    • Guo et al. (2021) discussed the use of polyphenol-containing nanoparticles, which include 4-Isopropoxyphenol derivatives, in bioimaging, drug delivery, and disease treatment due to their antioxidant and anticancer activities (Guo et al., 2021).
    • Naveed et al. (2018) reviewed Chlorogenic Acid (CGA), a polyphenol with various therapeutic roles, including antioxidant, antibacterial, and neuroprotective activities. Such research broadens the understanding of polyphenols like 4-Isopropoxyphenol in medical applications (Naveed et al., 2018).
  • Biotechnological and Chemical Engineering Applications :

    • Zhang et al. (2020) explored the heterologous synthesis of 4-ethylphenol, a compound related to 4-Isopropoxyphenol, in engineered Escherichia coli for industrial applications, showcasing the potential of biotechnological production of phenolic compounds (Zhang, Long, & Ding, 2020).
    • Takeshima, Satoh, and Kamigaito (2017) discussed the use of naturally occurring vinylphenolic compounds derived from ferulic acid, related to 4-Isopropoxyphenol, for the synthesis of bio-based polymers, indicating the importance of these compounds in sustainable material production (Takeshima, Satoh, & Kamigaito, 2017).

properties

IUPAC Name

4-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYQMWSESURNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064725
Record name Phenol, 4-(1-methylethoxy)-
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxyphenol

CAS RN

7495-77-4
Record name 4-Isopropoxyphenol
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Record name 4-Isopropoxyphenol
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Record name 4-Isopropoxyphenol
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Record name p-isopropoxyphenol
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Synthesis routes and methods I

Procedure details

To a solution of hydroquinone (55.7 g, 0.5 mol) and 2-iodopropane (57.5 g, 0.33 mol) in ethanol was added a solution of potassium hydroxide (78.5 g, 0.5 mol) in water (100 mL). The dark brown solution was then refluxed for 16 hours. Ethanol was removed and the aqueous phase was acidified with 2N HCl and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine, dried (MgSO4) and filtered. The filtrate was concentrated in vacuo to give over 70 g of crude material, which was triturated with dichloromethane and filtered. The filtrate was concentrated and purified on silica gel (5˜35% ethyl acetate/hexane) to give 23.0 g of product as a brown oil (46% yield). 1H NMR (300 MHz, CDCl3) δ ppm 1.30 (d, J=5.88 Hz, 6H) 4.30-4.50 (m, 1H) 4.78 (s, 1H) 6.66-6.86 (m, 4H). MS (ESI): m/z 151 (M−H). 1H NMR (300 MHz, CDCl3) δ ppm 8.31 (d, J=1.84 Hz, 1H) 7.99 (dd, J=8.46, 1.84 Hz, 1H) 7.77 (d, J=9.19 Hz, 1H) 7.20-7.34 (m, 2H) 6.89-7.01 (m, 2H) 4.48-4.62 (m, 1H) 2.65 (s, 3H) 1.37 (d, J=5.88 Hz, 6H). MS m/z (DCI) 405.1 (M+H)+.
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
46%

Synthesis routes and methods II

Procedure details

To a mixture of hydroquinone (20.0 g, 0.182 mmol) and 2-iodopropane (30.9 g, 0.182 mmol) in ethanol (25 mL) at refluxing was added KOH (88%, 12.2 mg, 0.191 mmol) in water (30 mL) over a period of 60 minutes. The resulting mixture was refluxed for 3 hours. The mixture was poured into 1N NaOH and extracted with ether (1×). The aqueous layer was acidified with 10% HCl to pH ˜5 and extracted with ether (2×). The combined extracts were washed with brine, dried over MgSO4 and concentrated. The residue was purified on silica gel eluting with ethyl acetate:hexane (1:8) to provide the title compound (13.01 g, 47.0%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
12.2 mg
Type
catalyst
Reaction Step Three
Yield
47%

Synthesis routes and methods III

Procedure details

A solution of potassium hydroxide (78.5 g, 0.5 mol) in water (100 mL) was added to a solution of hydroquinone (55.7 g, 0.5 mol) and 2-iodopropane (57.5 g, 0.33 mol) in ethanol. The dark brown solution was then refluxed for 16 hours Ethanol was removed and the aqueous phase was acidified with 2N HCl and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated to give over 70 g of crude material, which was triturated with dichloromethane and filtered. The filtrate was concentrated and purified on silica gel (ethyl acetate/hexane, 5˜35%) to give 23.0 g of product as a brown oil (46% yield). 1H NMR (300 MHz, CDCl3) δ ppm 1.30 (d, J=5.88 Hz, 6H) 4.30-4.50 (m, 1H) 4.78 (s, 1H) 6.66-6.86 (m, 4H), MS (ESI): m/z 151 (M−H),
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Isopropoxyphenol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
22
Citations
T Kajiyama, Y Ohkatsu - Polymer degradation and stability, 2001 - Elsevier
The effect of substituents on phenolic antioxidants was studied extensively in the 1960s. Based on our recent study, however, there remain some unclear points in the interpretation of …
Number of citations: 101 www.sciencedirect.com
MH Balba, JE Casida - Journal of Agricultural and Food Chemistry, 1968 - ACS Publications
… 2-benzyloxyhydroquinone as a minor component (TLC comparison with an authentic specimen) in addition to the major product which appears to be 3-benzyloxy-4-isopropoxyphenol, …
Number of citations: 10 pubs.acs.org
YG Gu, M Weitzberg, RF Clark, X Xu, Q Li… - Journal of medicinal …, 2006 - ACS Publications
… The Ullmann coupling reaction of 4-isopropoxyphenol with 1,4-dibromobenzene using Evans' conditions 21 provided biphenyl ether 11, which was then converted to 12 by following …
Number of citations: 59 pubs.acs.org
Y Satkar, V Ramadoss, PD Nahide, E García-Medina… - RSC …, 2018 - pubs.rsc.org
… In this regard, the bromination of 4-isopropoxyphenol was achieved in 18% yield to obtain 20, confirming our hypothesis. Thus, we identified that bulky substituents at the para position …
Number of citations: 42 pubs.rsc.org
L Redón, MS Beiranvand, X Subirats, M Rosés - Analytica Chimica Acta, 2023 - Elsevier
… /dichloroanisoles pairs, where a CH 3 is changed by a Cl, 3-ethoxyphenol/2-chloroacetophenone, one O and three H atoms changed by a Cl atom, and 4-isopropoxyphenol/methyl 4-…
Number of citations: 1 www.sciencedirect.com
S Okazaki, T Noguchi-Yachide, T Sakai… - Bioorganic & Medicinal …, 2016 - Elsevier
… 4-Isopropoxyphenol, prepared from hydroquinone, 21 was treated with 4-fluorobenzonitrile in the presence of K 2 CO 3 to afford 12. Compound 13 was similarly obtained from …
Number of citations: 11 www.sciencedirect.com
DW Liu, XJ Wang, SP Huang, LJ Tang… - Advanced Materials …, 2013 - Trans Tech Publ
… The residue was purified by flash chromatography to afford 4-isopropoxyphenol (7.7 g, 80% yield). 1H NMR δ(CDCl3, ppm), 6.79(m, 4H), 6.75 (s, 1H), 4.39(m, 1H), 1.30(d, 6H); 13C …
Number of citations: 0 www.scientific.net
AHS Amant, CP Frazier, B Newmeyer… - Organic & …, 2016 - pubs.rsc.org
… As with the aniline derivatives, the reaction of 4-isopropoxyphenol in methanol gives a distribution of products (5 [thin space (1/6-em)] : [thin space (1/6-em)] 1, 38 [thin space (1/6-em)] : […
Number of citations: 29 pubs.rsc.org
A Pérez-Garrido, AM Helguera, AA Guillén… - Bioorganic & medicinal …, 2009 - Elsevier
This paper reports a QSAR study for predicting the complexation of a large and heterogeneous variety of substances (233 organic compounds) with β-cyclodextrins (β-CDs). Several …
Number of citations: 28 www.sciencedirect.com
DP Becker, TE Barta, LJ Bedell, TL Boehm… - Journal of medicinal …, 2010 - ACS Publications
α-Sulfone-α-piperidine and α-tetrahydropyranyl hydroxamates were explored that are potent inhibitors of MMP’s-2, -9, and -13 that spare MMP-1, with oral efficacy in inhibiting tumor …
Number of citations: 101 pubs.acs.org

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